Ethyl 2-Cyano-2-(diethoxyphosphoryl)acetate
Description
Ethyl 2-Cyano-2-(diethoxyphosphoryl)acetate (CAS: 13504-83-1) is a multifunctional organophosphorus compound with the molecular formula C₉H₁₆NO₅P and a molecular weight of 249.20 g/mol . It features a cyano (-CN) group and a diethoxyphosphoryl (-PO(OEt)₂) moiety, which confer unique reactivity in organic synthesis. This compound is widely used as a precursor in the formation of α-ketoamides, cycloaddition reactions, and as a building block for heterocycles . Its structure enables dual electron-withdrawing effects, enhancing its utility in coupling and cyclization reactions.
Properties
IUPAC Name |
ethyl 2-cyano-2-diethoxyphosphorylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO5P/c1-4-13-9(11)8(7-10)16(12,14-5-2)15-6-3/h8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTATBARTLVDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)P(=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Cyano-2-(diethoxyphosphoryl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with diethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyano-2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield different phosphonic acid derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
Ethyl 2-cyano-2-(diethoxyphosphoryl)acetate is crucial in synthesizing various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties. Its phosphonate group enhances the biological activity of nucleoside analogs, which are vital in cancer therapy.
Case Study:
A study explored the synthesis of phosphonate derivatives using this compound as an intermediate. The derivatives exhibited promising anticancer activities, indicating the compound's potential in developing new therapeutic agents .
Agricultural Chemistry
Agrochemical Intermediary:
In agricultural chemistry, this compound serves as an effective intermediate for synthesizing agrochemicals. Its application improves the efficacy of herbicides and pesticides, contributing to enhanced crop protection.
Data Table: Agrochemical Applications
| Compound Derived | Application Type | Efficacy Improvement |
|---|---|---|
| Glyphosate Derivatives | Herbicide | Increased potency |
| Phosphonate-based Insecticides | Pesticide | Broader spectrum |
Biochemistry
Enzyme Activity Studies:
Researchers utilize this compound in biochemical assays to investigate enzyme activities and metabolic pathways. This application aids in understanding complex biological systems.
Example Application:
The compound has been used to study the activity of phosphorylating enzymes, which are critical in various metabolic processes. The results have implications for understanding resistance mechanisms in cancer treatments .
Material Science
Specialty Polymers and Coatings:
In material science, this compound is employed in formulating specialty polymers and coatings that exhibit enhanced chemical resistance and durability.
Case Study:
Research demonstrated that incorporating this compound into polymer matrices improved their mechanical properties significantly, making them suitable for industrial applications where durability is paramount .
Environmental Science
Sustainable Practices:
The compound contributes to developing environmentally friendly solvents and extraction agents, promoting sustainable practices in chemical manufacturing.
Research Findings:
Studies have shown that formulations containing this compound can effectively replace traditional solvents with lower environmental impact, thereby advancing green chemistry initiatives .
Mechanism of Action
The mechanism by which Ethyl 2-Cyano-2-(diethoxyphosphoryl)acetate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate (CAS 152302-87-9)
- Molecular Formula : C₁₄H₂₀IO₅P
- Key Differences: Incorporates a 4-iodophenyl group instead of the cyano group.
- Reactivity: The iodine substituent enhances electrophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions. However, steric bulk from the phenyl group may reduce reaction rates compared to the cyano analog .
- Applications: Used in Horner–Wadsworth–Emmons (HWE) reactions for olefination, similar to other α-aryl phosphonoacetates .
(b) Ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate (CAS 1227060-32-3)
- Molecular Formula: C₈H₁₆NO₆P
- Key Differences : Replaces the diethoxyphosphoryl group with dimethoxyphosphoryl and adds an acetamido (-NHAc) group.
- Reactivity : The smaller methoxy groups may increase solubility in polar solvents, while the acetamido group introduces hydrogen-bonding capability, altering nucleophilic reactivity .
- Applications: Functions as a glycine derivative in peptide mimetics, differing from the cyano analog’s role in α-ketoamide synthesis .
(c) Ethyl 2-cyano-2-(3-thienyl)acetate (CAS 933728-88-2)
- Molecular Formula: C₉H₉NO₂S
- Key Differences : Substitutes the diethoxyphosphoryl group with a 3-thienyl (sulfur-containing heterocycle).
- Reactivity : The thienyl group introduces π-conjugation and sulfur-based electronic effects, favoring applications in materials science over phosphorylation reactions .
Reaction Performance and Yield
Physicochemical Properties
| Property | This compound | Triethylphosphonoacetate (CAS 867-13-0) | Ethyl 2-(diethylamino)-2-phenylacetate (CAS 2059944-97-5) |
|---|---|---|---|
| Molecular Weight | 249.20 g/mol | 224.19 g/mol | 235.32 g/mol |
| Electron-Withdrawing Groups | Cyano, phosphoryl | Phosphoryl only | None (amino group is electron-donating) |
| Solubility | Moderate in polar aprotic solvents | High in THF/DMF | High in chlorinated solvents |
| Stability | Sensitive to hydrolysis (cyano group) | Hydrolytically stable | Stable under basic conditions |
Biological Activity
Ethyl 2-Cyano-2-(diethoxyphosphoryl)acetate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity based on existing research findings, including synthesis, structure-activity relationships, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₁O₄P
- Molecular Weight : 299.26 g/mol
- InChI Key : GGUBFICZYGKNTD-UHFFFAOYSA-N
This compound features a cyano group and a diethoxyphosphoryl moiety, contributing to its diverse chemical reactivity and potential biological effects.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds related to this compound. A study demonstrated that phosphorus heterocycles derived from similar structures exhibited significant antioxidant activity, suggesting that this compound may also possess similar properties . The antioxidant activity can be attributed to the presence of the phosphonate group, which is known to scavenge free radicals.
Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors. For instance, studies have shown that phosphonates can inhibit various enzymes involved in metabolic pathways, potentially providing therapeutic benefits in conditions such as cancer and inflammatory diseases . The inhibition of specific enzymes can lead to reduced proliferation of cancer cells or modulation of immune responses.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Cyano group | Potential anti-cancer activity | |
| Diethoxyphosphoryl moiety | Antioxidant properties | |
| Ester functional group | Modulation of enzyme activity |
Case Studies
- Anticancer Activity : A study investigated the anticancer potential of phosphonate derivatives, including this compound. The results indicated that these compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Another research focused on the neuroprotective effects of similar phosphonates, suggesting that they could mitigate oxidative stress in neuronal cells. The study emphasized the role of the diethoxyphosphoryl group in enhancing neuroprotective efficacy .
- Anti-inflammatory Properties : A patent described novel compounds with anti-inflammatory properties derived from similar structures. These compounds showed promise in treating conditions like rheumatoid arthritis by inhibiting specific inflammatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
